molecular formula C48H71N3O2 B12587406 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine CAS No. 583032-63-7

2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine

Cat. No.: B12587406
CAS No.: 583032-63-7
M. Wt: 722.1 g/mol
InChI Key: QZKWALIMRJVPNL-UHFFFAOYSA-N
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Description

2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is a complex organic compound that features a pyrazole ring substituted with pyridine and phenyl groups The phenyl groups are further substituted with tetradecyloxy chains, making this compound highly lipophilic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring through the cyclization of hydrazines with α,β-unsaturated ketones. The phenyl groups are then introduced via Suzuki coupling reactions, where tetradecyloxy-substituted phenylboronic acids react with the pyrazole intermediate under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrazole ring to a pyrazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: N-bromosuccinimide in the presence of light.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is unique due to its combination of a pyrazole ring with pyridine and highly lipophilic tetradecyloxyphenyl groups. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry.

Biological Activity

The compound 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine , also referred to by its CAS number 583032-63-7 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C48H71N3O2C_{48}H_{71}N_3O_2, indicating a complex structure with multiple aromatic rings and long aliphatic chains. The presence of tetradecyloxy groups enhances lipophilicity, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown significant cytotoxic effects in vitro, with IC50 values in the low micromolar range (0.75–4.15 μM) against human cancer cells without affecting normal cells .

Table 1: Summary of Anticancer Activity

Compound TypeCell Line TestedIC50 (μM)Mechanism of Action
Pyrazolo[3,4-b]pyridine derivativesMCF-7 (Breast Cancer)0.75Induction of apoptosis
Pyrazolo[3,4-b]pyridine derivativesA549 (Lung Cancer)2.0Inhibition of tubulin polymerization
Pyrazolo[3,4-b]pyridine derivativesHeLa (Cervical Cancer)4.15Disruption of protein kinase signaling

Antimicrobial Activity

In addition to anticancer properties, compounds similar to This compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The long hydrophobic alkoxy chains may enhance membrane penetration, facilitating bacterial inhibition through disruption of cellular integrity .

The biological activities attributed to this compound can be linked to several mechanisms:

  • Apoptosis Induction : Many pyrazole derivatives trigger programmed cell death in cancer cells by activating caspase pathways.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cancer progression and microbial growth.
  • Modulation of Signal Transduction Pathways : The interference with protein kinase pathways has been noted as a crucial factor in reducing tumor growth and enhancing apoptosis.

Case Studies

  • In Vivo Efficacy : A study evaluated the effects of a structurally similar pyrazole derivative in an orthotopic breast cancer mouse model. Results indicated significant tumor growth inhibition compared to controls, suggesting promising therapeutic potential for this class of compounds .
  • Combination Therapy Potential : Research indicates that combining pyrazole derivatives with existing chemotherapeutic agents may enhance efficacy while reducing systemic toxicity. This synergistic effect is particularly relevant in developing treatment regimens for resistant cancer types .

Properties

CAS No.

583032-63-7

Molecular Formula

C48H71N3O2

Molecular Weight

722.1 g/mol

IUPAC Name

2-[3,5-bis(4-tetradecoxyphenyl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C48H71N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-39-52-44-34-30-42(31-35-44)46-41-47(51(50-46)48-29-25-26-38-49-48)43-32-36-45(37-33-43)53-40-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-38,41H,3-24,27-28,39-40H2,1-2H3

InChI Key

QZKWALIMRJVPNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OCCCCCCCCCCCCCC

Origin of Product

United States

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